4-Allyl-1,6-heptadien-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

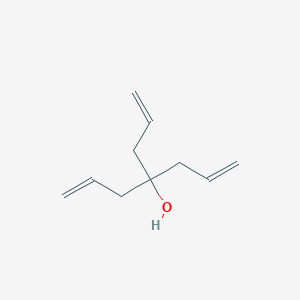

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enylhepta-1,6-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-4-7-10(11,8-5-2)9-6-3/h4-6,11H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXQWOWVXDXQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144536 | |

| Record name | 4-Allyl-1,6-heptadiene-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10202-75-2 | |

| Record name | 4-Allyl-1,6-heptadiene-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010202752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Allyl-1,6-heptadiene-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Allyl-1,6-heptadien-4-ol molecular weight and formula

An In-depth Technical Guide on 4-Allyl-1,6-heptadien-4-ol

This document provides essential chemical data for this compound, a compound relevant to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound, also known as triallylcarbinol, is a tertiary alcohol.[1] Its chemical structure consists of a heptane backbone with three allyl groups and a hydroxyl group attached to the fourth carbon atom.

Quantitative Chemical Data

The fundamental molecular properties of this compound are summarized in the table below for clear reference.

| Identifier | Value | Citations |

| Molecular Formula | C₁₀H₁₆O | [1][2][3][4][5][6] |

| Molecular Weight | 152.23 g/mol | [1][2][4][5] |

| CAS Number | 10202-75-2 | [1][2] |

| Appearance | Clear colorless liquid | [3] |

Structural Information

The structural formula provides a two-dimensional representation of the atomic arrangement in this compound.

Caption: 2D structural representation of this compound.

Experimental Data and Protocols

While detailed experimental protocols for the synthesis of this compound are extensive and varied, a common approach involves the Grignard reaction. A general workflow for such a synthesis is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

References

4-Allyl-1,6-heptadien-4-ol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Allyl-1,6-heptadien-4-ol, also known as triallylcarbinol. Due to a lack of available data in scientific literature, this guide does not contain information on biological signaling pathways. However, a detailed summary of its known characteristics and general synthetic methodologies is presented.

Core Physical and Chemical Properties

This compound is a tertiary alcohol with three allyl groups attached to a central carbon atom. Its structure lends itself to a variety of potential chemical transformations, making it a point of interest for synthetic chemists.

| Property | Value | Source |

| IUPAC Name | 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol | [1][2] |

| Synonyms | Triallylcarbinol, 4-Allyl-1,6-heptadiene-4-ol | [2] |

| CAS Number | 10202-75-2 | [2][3] |

| Molecular Formula | C₁₀H₁₆O | [1][2][3] |

| Molecular Weight | 152.23 g/mol | [3] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 218.1 °C at 760 mmHg | [4] |

| Density | 0.862 g/cm³ | [4] |

| Solubility | Soluble in water | [3] |

| Refractive Index | 1.4695-1.4725 @ 20°C | [1] |

Spectroscopic Data

Experimental Protocols: Synthesis of this compound

The synthesis of tertiary alcohols such as this compound is typically achieved through the reaction of a Grignard or Barbier reagent with a suitable carbonyl compound. Below are generalized protocols that can be adapted for the specific synthesis of this compound.

Method 1: Grignard Reaction

This is a widely used method for the formation of carbon-carbon bonds. For the synthesis of this compound, an allyl Grignard reagent would be reacted with a carbonyl compound containing at least two allyl groups, or more practically, a carbonate derivative which can react with three equivalents of the Grignard reagent.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Diethyl carbonate

-

Anhydrous solvent (diethyl ether or THF)

-

Saturated aqueous ammonium chloride solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

The entire apparatus must be under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

A solution of allyl bromide in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is often initiated with a small crystal of iodine.

-

The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux. The formation of the Grignard reagent is indicated by the disappearance of the magnesium turnings and the formation of a cloudy grey solution.

-

-

Reaction with Diethyl Carbonate:

-

In a separate flame-dried flask, also under an inert atmosphere, dissolve diethyl carbonate in the anhydrous solvent.

-

Cool this solution in an ice bath.

-

The prepared allylmagnesium bromide solution is then added dropwise to the stirred diethyl carbonate solution. This reaction is exothermic and the temperature should be carefully controlled. Three equivalents of the Grignard reagent will add to the carbonate.

-

-

Work-up:

-

After the addition is complete, the reaction mixture is stirred for a specified time at room temperature.

-

The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is typically extracted several times with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product can be purified by vacuum distillation.

-

Method 2: Barbier Reaction

The Barbier reaction is an alternative that generates the organometallic reagent in situ. This one-pot procedure can sometimes be more convenient than the traditional Grignard synthesis.

Materials:

-

Magnesium powder (or another suitable metal like zinc or indium)

-

Allyl bromide

-

Diethyl carbonate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Reaction Setup:

-

To a flask containing magnesium powder and diethyl carbonate, add anhydrous THF.

-

-

Addition of Alkyl Halide:

-

A solution of allyl bromide in anhydrous THF is added to the stirred mixture.

-

The reaction is stirred at room temperature.

-

-

Work-up and Purification:

-

Upon completion (monitored by techniques like TLC), the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted, and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved via column chromatography or vacuum distillation.

-

Logical Relationships and Workflows

As no specific experimental workflows or biological signaling pathways involving this compound are documented in the available literature, a diagram illustrating a generalized synthetic workflow is provided below. This represents a logical sequence for its preparation in a laboratory setting.

Caption: Generalized Grignard synthesis workflow for this compound.

Conclusion

This compound is a specialty chemical with defined physical properties. While detailed spectroscopic and biological data are scarce in publicly accessible databases, its synthesis can be approached through established organometallic methodologies like the Grignard and Barbier reactions. Further research is required to fully characterize its spectral properties and to explore any potential biological activities. The information provided herein serves as a foundational guide for researchers and professionals interested in this compound.

References

An In-depth Technical Guide to 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tertiary allylic alcohol, 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol, also known as triallylcarbinol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route, predicted physicochemical and spectral properties based on established chemical principles and data from analogous structures, and a discussion of its potential biological relevance and toxicological considerations.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol.

| Property | Value | Source |

| IUPAC Name | 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol | Thermo Fisher Scientific[1] |

| CAS Number | 10202-75-2 | Thermo Fisher Scientific[1] |

| Molecular Formula | C₁₀H₁₆O | Thermo Fisher Scientific[1] |

| Molecular Weight | 152.23 g/mol | PubChem[2] |

| Appearance | Clear, colorless liquid | Thermo Fisher Scientific[1] |

| Refractive Index | 1.4695-1.4725 @ 20°C | Thermo Fisher Scientific[1] |

| XLogP3 | 3.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 6 | PubChem[2] |

Experimental Protocols: Synthesis

A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction. For 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol, a plausible approach involves the reaction of allylmagnesium bromide with diethyl carbonate.[3]

Preparation of Allylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

Procedure:

-

A dry, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.

-

A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and the gentle refluxing of the ether.

-

The rate of addition is controlled to maintain a steady reflux. To prevent the formation of 1,5-hexadiene as a byproduct, the reaction temperature should be maintained below 0°C.[4]

-

After the addition is complete, the mixture is stirred for an additional hour to ensure complete reaction. The resulting gray-black solution is the allylmagnesium bromide Grignard reagent.[5][6]

Synthesis of 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol

Materials:

-

Allylmagnesium bromide solution (prepared as above)

-

Diethyl carbonate

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard distillation apparatus

Procedure:

-

The prepared allylmagnesium bromide solution is cooled in an ice bath.

-

A solution of diethyl carbonate in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. A 3:1 molar ratio of the Grignard reagent to the ester is required.

-

The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol.

Caption: Proposed synthesis workflow for 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol.

Predicted Analytical and Spectroscopic Data

The following table summarizes the predicted spectral data for 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol based on its chemical structure and general spectroscopic principles for tertiary allylic alcohols.

| Technique | Predicted Features |

| ¹H NMR | - Singlet (broad) : ~1-5 ppm (1H, -OH). The chemical shift is variable and depends on concentration and solvent.[7]- Multiplet : ~5.7-6.0 ppm (3H, -CH=CH₂).- Multiplet : ~5.0-5.2 ppm (6H, -CH=CH₂).- Doublet : ~2.3-2.5 ppm (6H, -CH₂-C(OH)). |

| ¹³C NMR | - Quaternary Carbon : ~70-80 ppm (-C-OH).[8]- Alkene CH : ~130-135 ppm (-CH=CH₂).- Alkene CH₂ : ~115-120 ppm (-CH=CH₂).- Allylic CH₂ : ~40-45 ppm (-CH₂-C(OH)). |

| IR Spectroscopy | - Broad, strong peak : ~3200-3600 cm⁻¹ (O-H stretch).[7][9]- Medium peaks : ~3080 cm⁻¹ (=C-H stretch).- Medium peaks : ~2850-2950 cm⁻¹ (C-H stretch).- Sharp, medium peak : ~1640 cm⁻¹ (C=C stretch).- Strong peak : ~1000-1200 cm⁻¹ (C-O stretch for tertiary alcohol).[10] |

| Mass Spectrometry | - Molecular Ion (M⁺) : m/z 152 (likely weak or absent).[11][12]- M-18 : m/z 134 (loss of H₂O).[11]- Alpha-cleavage : m/z 111 (loss of an allyl radical, C₃H₅).[13]- Base Peak : m/z 41 (allyl cation, [C₃H₅]⁺). |

Biological Activity and Drug Development Potential

While no specific biological activities have been reported for 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol, the tertiary allylic alcohol motif is of interest in drug discovery.

-

Metabolic Stability : Tertiary alcohols often exhibit improved metabolic profiles compared to primary and secondary alcohols. They are resistant to oxidation and have a slower rate of glucuronidation due to steric hindrance around the hydroxyl group.[14]

-

Physicochemical Properties : The introduction of a hydroxyl group can decrease lipophilicity and increase solubility, which are generally favorable changes in small-molecule drug discovery.[14]

-

Anticancer Potential : Many natural and synthetic compounds containing allyl fragments have demonstrated anticancer properties.[15] The allyl moiety can generate a stabilized allylic cation, which can act as an electrophile.[15]

-

Bioactive Alcohols : Tertiary and secondary alcohols have been found to possess various biological activities, including antimicrobial, anti-inflammatory, antioxidant, analgesic, and sedative properties.[16]

Toxicology and Safety Considerations

The toxicology of 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol has not been specifically studied. However, based on its structure, particularly the presence of allyl groups, potential toxicity can be inferred from related compounds like allyl alcohol.

-

Mechanism of Toxicity : Allyl alcohol itself is not toxic but is metabolized by alcohol dehydrogenase (ADH) to acrolein, a highly reactive and toxic aldehyde.[1][17] Acrolein is responsible for the hepatotoxic effects of allyl alcohol.[1]

-

Hepatotoxicity : Acrolein can deplete cellular glutathione (GSH) levels. Once GSH is depleted, acrolein can react with essential cellular macromolecules, leading to cell death.[1][17] This toxicity is often observed in the periportal region of the liver.[18]

-

Irritant : Allyl alcohol is a potent sensory irritant to the skin, eyes, and mucous membranes.[19]

-

Developmental Toxicity : Studies on allyl alcohol have shown maternal and fetal toxicity but no teratogenic effects.[20]

Caption: Postulated metabolic pathway leading to toxicity.

References

- 1. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Prop-2-enylhepta-1,6-diene | C10H15+ | CID 57025120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. homework.study.com [homework.study.com]

- 4. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 15. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Aspects of allyl alcohol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Prenatal developmental toxicity studies of allyl alcohol in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 4-Allyl-1,6-heptadien-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of 4-allyl-1,6-heptadien-4-ol, also known as triallylcarbinol. The document details a feasible synthetic pathway, comprehensive spectroscopic data analysis, and the experimental protocols necessary for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and compound characterization.

Synthesis of this compound

A robust and widely applicable method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This method involves the reaction of an ester or a carbonate with an excess of a Grignard reagent. In this case, diethyl carbonate serves as a suitable starting material, reacting with three equivalents of allylmagnesium bromide to yield the desired product.

Reaction Scheme:

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Diethyl carbonate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

A solution of allyl bromide in anhydrous diethyl ether is prepared in a dropping funnel.

-

A small amount of the allyl bromide solution is added to the magnesium to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

-

Reaction with Diethyl Carbonate:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of diethyl carbonate in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. An excess of the Grignard reagent (at least 3 equivalents) is crucial for the complete reaction to the tertiary alcohol.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

-

Structural Elucidation via Spectroscopic Methods

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number of non-equivalent carbons and their chemical environments.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| ~5.8 | m |

| ~5.1 | m |

| ~2.3 | d |

| ~1.8 | s |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups within the molecule.

| FTIR Data |

| Wavenumber (cm⁻¹) |

| ~3450 |

| ~3080 |

| ~2980, 2920 |

| ~1640 |

| ~995, 915 |

Source: NIST Chemistry WebBook[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 152, corresponding to its molecular weight.[1]

Expected Fragmentation Pattern:

-

Loss of an allyl radical (-C₃H₅): A prominent peak at m/z = 111.

-

Loss of water (-H₂O): A peak at m/z = 134.

-

Further fragmentation of these initial ions would lead to smaller fragments characteristic of the allyl groups.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Structural Elucidation Workflow

Caption: Workflow for the structural elucidation of this compound.

References

Spectroscopic Analysis of 4-Allyl-1,6-heptadien-4-ol: A Technical Overview

Introduction

4-Allyl-1,6-heptadien-4-ol, also known as triallylcarbinol, is a tertiary alcohol with the molecular formula C₁₀H₁₆O.[1] Its structure features a central carbon atom bonded to a hydroxyl group and three allyl groups. This technical guide provides an overview of the spectroscopic methods used to characterize this compound. While comprehensive, publicly available datasets for this compound are limited, this document outlines the expected spectroscopic characteristics and the general experimental protocols for their acquisition. The information herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Basic identifiers and properties of this compound are summarized below.

| Property | Value |

| CAS Number | 10202-75-2[1] |

| Molecular Formula | C₁₀H₁₆O[1][2] |

| Molecular Weight | 152.23 g/mol [1] |

| Appearance | Clear, colorless liquid[2] |

| Refractive Index | 1.4695-1.4725 @ 20°C[2] |

Spectroscopic Data

A thorough search of public spectroscopic databases, including the NIST WebBook and PubChem, and the scientific literature did not yield publicly available, tabulated experimental data for the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. The NIST WebBook indicates the existence of IR and mass spectra but does not provide the quantitative data.[1] Therefore, the following sections describe the expected spectral features based on the known structure of the molecule and general principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the different proton environments in the molecule. Due to the symmetry of the three allyl groups, the spectrum should be relatively simple.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm (Predicted) | Protons | Multiplicity |

| ~ 5.8 | 3H (-CH=CH₂) | Multiplet |

| ~ 5.1 | 6H (-CH=CH ₂) | Multiplet |

| ~ 2.3 | 6H (-CH ₂-CH=) | Doublet |

| Variable | 1H (-OH) | Singlet (broad) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon environment.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm (Predicted) | Carbon |

| ~ 134 | -C H=CH₂ |

| ~ 118 | -CH=C H₂ |

| ~ 73 | C -OH |

| ~ 45 | -C H₂- |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration |

| ~ 3400 (broad) | O-H | Stretching |

| ~ 3080 | =C-H | Stretching |

| ~ 1640 | C=C | Stretching |

| ~ 990 and 910 | =C-H | Bending (out-of-plane) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to the fragmentation of this compound.

Expected Mass Spectrometry Data

| m/z (Predicted) | Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 135 | [M-OH]⁺ |

| 111 | [M-C₃H₅]⁺ (Loss of an allyl group) |

| 41 | [C₃H₅]⁺ (Allyl cation - likely base peak) |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic techniques discussed. Specific parameters would be optimized at the time of data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of liquid this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Data Acquisition : The ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR : A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR : A proton-decoupled spectrum is acquired over a larger number of scans due to the lower natural abundance of ¹³C.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Spectrum : A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to account for atmospheric and instrumental contributions.

-

Sample Analysis : A single drop of neat this compound is placed directly onto the ATR crystal.

-

Data Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The resulting spectrum is displayed in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in a high-vacuum source.

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a newly synthesized organic compound like this compound is depicted below.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

A Methodological Guide to Determining the Solubility of 4-Allyl-1,6-heptadien-4-ol in Organic Solvents

Abstract: The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical research, influencing everything from reaction conditions to bioavailability. This technical guide addresses the solubility of 4-Allyl-1,6-heptadien-4-ol (CAS: 10202-75-2), a tertiary alcohol with the molecular formula C₁₀H₁₆O.[1][2][3] Due to a lack of readily available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its empirical determination. It includes a detailed experimental protocol for quantitative solubility assessment, a discussion of the theoretical factors governing its solubility based on its molecular structure, and a template for the systematic presentation of resulting data. This guide is intended to equip researchers with the necessary methodology to characterize this compound and other novel compounds.

Introduction to this compound

This compound, also known as triallylcarbinol, is an organic compound featuring a central tertiary alcohol functional group with three allyl chains.[3] Its structure is presented below:

-

IUPAC Name: 4-(prop-2-en-1-yl)hepta-1,6-dien-4-ol[1]

-

Molecular Weight: 152.23 g/mol [3]

-

Appearance: Clear, colorless liquid[1]

The molecule's structure is amphipathic; the polar hydroxyl (-OH) group is capable of acting as a hydrogen bond donor and acceptor, suggesting potential solubility in polar solvents. Conversely, the three nonpolar allyl (CH₂=CH-CH₂-) groups constitute a significant portion of the molecule, indicating likely solubility in nonpolar organic solvents. This structural duality makes its solubility profile highly dependent on the specific solvent used. While one source indicates it is soluble in water, quantitative data is not provided.[4]

Theoretical Factors Influencing Solubility

The principle of "like dissolves like" is the primary predictor of solubility. For this compound, the key considerations are:

-

Polarity: The hydroxyl group provides a polar site. Solvents capable of hydrogen bonding (e.g., alcohols like ethanol, methanol) or with a significant dipole moment (e.g., DMSO, acetone) are expected to interact favorably with this group.

-

Dispersive Forces: The extensive nonpolar hydrocarbon backbone will interact well with nonpolar solvents like hexane, toluene, and diethyl ether through van der Waals forces.

-

Molecular Size: As the size of a nonpolar alkyl chain increases in a series of alcohols, its solubility in water tends to decrease.[5][6] The C₁₀ structure of this compound suggests that its solubility in highly polar solvents like water may be limited despite the presence of the hydroxyl group.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the isothermal equilibrium shake-flask method, a reliable technique for determining the solubility of a compound in a specific solvent at a controlled temperature. This method involves creating a saturated solution and then quantifying the solute concentration in that solution.

Materials:

-

This compound (≥98.5% purity)[1]

-

Selected organic solvents (e.g., HPLC grade Ethanol, DMSO, Acetone, Toluene, Hexane)

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The goal is to have undissolved solute present after equilibration.

-

Solvent Addition: Add a precisely measured volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.[7]

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved particulates.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID is suitable given the compound's volatility) to determine its concentration.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or mol/L.

The overall experimental process can be visualized in the workflow diagram below.

Caption: Diagram 1: General Experimental Workflow for Solubility Determination.

Data Presentation

Quantitative solubility data should be organized systematically to allow for clear comparison and interpretation. The following table provides a template for presenting the experimentally determined solubility of this compound across a range of common organic solvents.

| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| n-Hexane | 0.1 | 25.0 ± 0.5 | Data to be determined | GC-FID |

| Toluene | 2.4 | 25.0 ± 0.5 | Data to be determined | GC-FID |

| Diethyl Ether | 2.8 | 25.0 ± 0.5 | Data to be determined | GC-FID |

| Acetone | 5.1 | 25.0 ± 0.5 | Data to be determined | GC-FID |

| Ethanol | 5.2 | 25.0 ± 0.5 | Data to be determined | GC-FID |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25.0 ± 0.5 | Data to be determined | GC-FID |

| Water | 10.2 | 25.0 ± 0.5 | Data to be determined | GC-FID |

Conclusion

While published quantitative data on the solubility of this compound is scarce, its molecular structure suggests a varied solubility profile across different organic solvents. For researchers in chemistry and drug development, empirical determination of this property is essential. The isothermal equilibrium shake-flask method detailed in this guide provides a robust and reliable framework for obtaining precise quantitative solubility data. Systematic application of this protocol and clear data presentation will enable a thorough characterization of this compound, facilitating its effective use in further research and development applications.

References

- 1. This compound, 99% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | C10H16O | CID 139107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Allyl-1,6-heptadiene-4-ol [webbook.nist.gov]

- 4. This compound | 10202-75-2 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Commercial Availability and Synthesis of 4-Allyl-1,6-heptadien-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability and a detailed synthesis protocol for 4-Allyl-1,6-heptadien-4-ol (also known as triallylcarbinol), a valuable building block in organic synthesis. This document includes a summary of commercial suppliers, a detailed experimental procedure for its preparation via a Grignard reaction, and visualizations of the reaction mechanism and experimental workflow.

Commercial Availability

This compound is available from several chemical suppliers. The typical purity offered is around 99%. The following table summarizes the availability of this compound from various vendors.

| Supplier | Catalog Number | Purity | Available Quantities |

| Thermo Scientific Chemicals | AAB2070388 | 99% | 2.5 g |

| (formerly Alfa Aesar) | 10 g, 50 g | ||

| Santa Cruz Biotechnology | sc-267381 | - | Contact for details |

| ChemicalBook | CB7258045 | - | Lists multiple suppliers |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis of this compound

The synthesis of this compound is reliably achieved through the Grignard reaction, a robust method for forming carbon-carbon bonds. This process involves the reaction of ethyl acetate with an excess of allylmagnesium bromide. The reaction proceeds in two stages: first, the formation of the Grignard reagent, and second, its reaction with the ester to yield the tertiary alcohol.

The overall reaction is as follows:

CH₃COOCH₂CH₃ + 3 CH₂=CHCH₂MgBr → (CH₂=CHCH₂)₃COMgBr + CH₃CH₂OMgBr

(CH₂=CHCH₂)₃COMgBr + H₃O⁺ → (CH₂=CHCH₂)₃COH

The mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the ester. The initial addition leads to the formation of a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

This protocol is adapted from established procedures for Grignard reactions with esters.

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Iodine crystal (optional, as initiator)

Procedure:

Part A: Preparation of Allylmagnesium Bromide (Grignard Reagent)

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. Ensure all glassware is scrupulously dry and the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (3 equivalents) in the flask.

-

Prepare a solution of allyl bromide (3 equivalents) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the allyl bromide solution to the magnesium turnings. If the reaction does not initiate (as evidenced by cloudiness and gentle refluxing), a small crystal of iodine can be added, or the flask can be gently warmed.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Ethyl Acetate

-

Cool the prepared Grignard reagent solution in an ice bath.

-

Prepare a solution of ethyl acetate (1 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add the ethyl acetate solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Part C: Workup and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the inorganic salts.

-

Separate the ethereal layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Safety Precautions

-

Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under anhydrous conditions and an inert atmosphere.

-

Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

-

Allyl bromide is a lachrymator and toxic. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

-

The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous solution slowly and with cooling.

Methodological & Application

Application Notes and Protocols: Synthesis of Homoallylic Alcohols via In Situ Generation of Allylic Zinc Reagents from 4-Allyl-1,6-heptadien-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of homoallylic alcohols utilizing 4-Allyl-1,6-heptadien-4-ol (also known as triallylcarbinol) as a precursor for a polysubstituted allyl donor. The methodology is based on a tandem fragmentation-allylation sequence where an allylic zinc reagent is generated in situ from the tertiary alcohol. This approach is particularly useful for creating sterically hindered homoallylic alcohols, including those with vicinal quaternary carbon centers. The protocols described herein are adapted from established methodologies for the fragmentation of tertiary allylic alcohols and their subsequent reaction with carbonyl electrophiles.

Introduction

Homoallylic alcohols are crucial building blocks in organic synthesis, serving as versatile intermediates in the preparation of a wide range of complex molecules, including natural products and pharmaceuticals. The creation of sterically congested homoallylic alcohols, especially those bearing quaternary stereocenters, presents a significant synthetic challenge. Traditional methods often involve the use of pre-formed, highly reactive organometallic reagents, which can suffer from issues of stability, selectivity, and functional group tolerance.

An alternative and powerful strategy involves the in situ generation of allylic organometallic reagents from stable precursors. This application note details a process wherein this compound, a readily available tertiary allylic alcohol, can be employed as a precursor to a functionalized allylic zinc reagent. This is achieved through the formation of a zinc alkoxide, which then undergoes a fragmentation reaction. The resulting allylic zinc species can be trapped in the same pot with an aldehyde or ketone to afford the desired homoallylic alcohol. This tandem approach avoids the preparation and handling of sensitive allylic metal species and offers a pathway to structurally complex products.

Principle of the Method

The core of this synthetic approach is the fragmentation of the zinc alkoxide of this compound. The reaction is initiated by deprotonating the tertiary alcohol with an organozinc reagent or a strong base, followed by the introduction of a zinc salt. The resulting zinc alkoxide is sterically hindered, which facilitates a retro-Barbier-type fragmentation. This fragmentation releases one of the allyl groups as an allylic zinc reagent and a corresponding enolate or ketone byproduct. The newly formed allylic zinc reagent is then available to react with a subsequently added electrophile, such as an aldehyde or ketone, to furnish the target homoallylic alcohol.

A key advantage of this methodology is the potential for high diastereoselectivity in the allylation step, which is controlled by the nature of the in situ-formed organozinc reagent and the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Tandem Fragmentation-Allylation Reaction

This protocol describes the in situ generation of an allylic zinc reagent from this compound and its subsequent reaction with an aldehyde.

Materials:

-

This compound (Triallylcarbinol)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Aldehyde (e.g., Benzaldehyde)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Zinc Alkoxide:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) dissolved in anhydrous THF (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-Butyllithium (1.0 mmol, 1.0 equiv) dropwise to the solution.

-

Stir the mixture at -78 °C for 30 minutes.

-

In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.1 mmol, 1.1 equiv) in anhydrous THF (5 mL).

-

Add the ZnCl₂ solution to the lithium alkoxide solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Fragmentation and Allylation:

-

Cool the solution of the zinc alkoxide to 0 °C.

-

Add the aldehyde (1.2 mmol, 1.2 equiv) to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure homoallylic alcohol.

-

Quantitative Data

The following table summarizes representative yields and diastereoselectivities for the synthesis of homoallylic alcohols via the fragmentation-allylation of sterically hindered tertiary allylic alcohols with various aldehydes. While this data is based on analogous systems from the literature, it provides an expected outcome for the proposed protocol.

| Entry | Tertiary Allylic Alcohol Precursor | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | 1,1-diphenyl-2-methyl-3-buten-1-ol | Benzaldehyde | 1,3-diphenyl-4-methyl-5-hexen-3-ol | 85 | >98:2 |

| 2 | 1,1-diphenyl-2-methyl-3-buten-1-ol | Isobutyraldehyde | 5,6-dimethyl-1-phenyl-1-hepten-3-ol | 78 | >98:2 |

| 3 | 1,1-dicyclohexyl-2-methyl-3-buten-1-ol | Benzaldehyde | 1-cyclohexyl-4-methyl-1-penten-3-ol | 81 | >98:2 |

| 4 | This compound (Proposed) | Benzaldehyde | 1-phenyl-1,5-hexadien-3-ol | Est. 70-85 | Expected to be high |

Note: Data for entries 1-3 are adapted from analogous systems reported in the literature. The data for entry 4 is an estimation based on the reactivity of similar substrates.

Visualizations

Logical Workflow of the Tandem Fragmentation-Allylation

Caption: Workflow for the synthesis of homoallylic alcohols.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the fragmentation-allylation sequence.

Troubleshooting and Safety

-

Anhydrous Conditions: The success of this reaction is highly dependent on strictly anhydrous conditions. All glassware should be flame- or oven-dried, and anhydrous solvents must be used. Organolithium and organozinc reagents are extremely sensitive to moisture and air.

-

n-BuLi Titration: The concentration of the n-Butyllithium solution should be accurately determined by titration prior to use to ensure stoichiometric control.

-

Slow Fragmentation: If the fragmentation step is slow, gentle heating (e.g., to 40-50 °C) after the formation of the zinc alkoxide may be beneficial, followed by cooling before the addition of the electrophile.

-

Safety: n-Butyllithium is pyrophoric and must be handled with extreme care under an inert atmosphere. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

Conclusion

The use of this compound as a precursor for the in situ generation of an allylic zinc reagent offers a valuable and practical method for the synthesis of complex homoallylic alcohols. This tandem fragmentation-allylation strategy circumvents the need to prepare and handle potentially unstable allylic organometallics directly. The protocol is expected to be applicable to a range of aldehydes and ketones, providing access to sterically encumbered structures with high levels of diastereoselectivity. This approach is a significant tool for synthetic chemists in academia and industry, particularly in the fields of natural product synthesis and drug discovery.

Application Notes: Diastereoselective Synthesis of 2-Phenyl-4,4-diallyltetrahydropyran via Prins Cyclization of 4-Allyl-1,6-heptadien-4-ol

Introduction

4-Allyl-1,6-heptadien-4-ol, also known as triallylcarbinol, is a versatile starting material for the diastereoselective synthesis of complex heterocyclic compounds. One notable application is its use in the Prins cyclization reaction to generate highly substituted tetrahydropyran rings. This application note details the diastereoselective synthesis of cis-4,4-diallyl-2-phenyltetrahydropyran-2-ol through the Prins reaction of this compound with benzaldehyde. This reaction proceeds with high diastereoselectivity, favoring the formation of the cis-diastereomer.

Reaction Principle

The Prins cyclization is an acid-catalyzed reaction between an alkene (in this case, one of the allyl groups of this compound) and an aldehyde. The reaction is initiated by the protonation of the aldehyde, which then undergoes nucleophilic attack by the alkene. The resulting intermediate undergoes cyclization, followed by trapping of the resulting cation by a nucleophile (in this case, the hydroxyl group of the starting material or water), to yield the tetrahydropyran ring. The stereochemical outcome of the reaction is controlled by the chair-like transition state of the cyclization, which minimizes steric interactions and leads to the preferential formation of the thermodynamically more stable diastereomer.

Data Presentation

The following table summarizes the quantitative data for the diastereoselective Prins cyclization of this compound with benzaldehyde.

| Entry | Aldehyde | Lewis Acid | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Benzaldehyde | InCl₃ | CH₂Cl₂ | 4 | 85 | >95:5 |

Experimental Protocols

Materials:

-

This compound (Triallylcarbinol)

-

Benzaldehyde

-

Indium(III) chloride (InCl₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure for the Diastereoselective Prins Cyclization:

-

To a stirred solution of this compound (1.0 mmol, 1.0 eq) and benzaldehyde (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add anhydrous indium(III) chloride (0.2 mmol, 0.2 eq) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (15 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure cis-4,4-diallyl-2-phenyltetrahydropyran-2-ol.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Mandatory Visualization

Caption: Experimental workflow for the diastereoselective Prins cyclization.

Caption: Simplified reaction pathway for the Prins cyclization.

Application of 4-Allyl-1,6-heptadien-4-ol in the Enantioselective Total Synthesis of (-)-Dactylolide

Introduction

4-Allyl-1,6-heptadien-4-ol, also known as triallylcarbinol, is a versatile tertiary alcohol that serves as a valuable building block in modern organic synthesis. Its unique structural feature, a quaternary carbon bearing three allyl groups, allows for a variety of transformations, most notably sigmatropic rearrangements, to construct complex molecular architectures. This application note details the strategic use of a derivative of this compound in the enantioselective total synthesis of the marine natural product (-)-dactylolide, a cytotoxic macrolide isolated from a marine sponge of the genus Dactylospongia. The key transformation highlighted is a diastereoselective Ireland-Claisen rearrangement, which masterfully establishes a remote stereocenter, a common challenge in the synthesis of complex natural products.

Core Application: Stereocontrolled Synthesis of a Key Fragment of (-)-Dactylolide

In the total synthesis of (-)-dactylolide, a key challenge lies in the stereoselective installation of the C19 methyl group with the correct (S)-configuration. Researchers have ingeniously addressed this by employing a substrate-controlled Ireland-Claisen rearrangement of an ester derived from a triallylcarbinol-type precursor. This strategy allows for the efficient transfer of chirality from an existing stereocenter to the newly formed stereocenter.

The overall workflow for the synthesis of the key fragment of (-)-dactylolide is depicted below:

Caption: Synthetic workflow for the key fragment of (-)-dactylolide.

Key Experimental Protocols

The following protocols are based on the enantioselective total synthesis of (-)-dactylolide reported by McLeod and coworkers.

Synthesis of the Triallylcarbinol Precursor via Grignard Addition

This procedure describes the diastereoselective addition of a vinyl Grignard reagent to an α-chiral aldehyde to generate the tertiary alcohol precursor for the Ireland-Claisen rearrangement.

Reaction Scheme:

Caption: Grignard addition to form the tertiary alcohol.

Protocol:

-

A solution of the α-chiral aldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

A solution of vinylmagnesium bromide (1.5 equivalents) in THF is added dropwise to the cooled aldehyde solution.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether (3 x V).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired triallylcarbinol derivative.

Diastereoselective Ireland-Claisen Rearrangement

This protocol details the key stereocenter-setting reaction, where the triallylcarbinol derivative is converted to a γ,δ-unsaturated carboxylic acid with high diastereoselectivity.

Reaction Scheme:

Caption: Key steps of the Ireland-Claisen rearrangement.

Protocol:

-

To a solution of the triallylcarbinol (1.0 equivalent) and triethylamine (2.0 equivalents) in dichloromethane at 0 °C is added propionyl chloride (1.5 equivalents). The mixture is stirred for 30 minutes.

-

The reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to give the crude propionate ester, which is used in the next step without further purification.

-

To a solution of lithium hexamethyldisilazide (LHMDS) (1.1 equivalents) in anhydrous THF at -78 °C is added a solution of the crude propionate ester in THF.

-

After stirring for 30 minutes, trimethylsilyl chloride (TMSCl) (1.2 equivalents) is added, and the mixture is stirred for another 30 minutes at -78 °C.

-

The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature.

-

The solvent is removed under reduced pressure, and the residue is dissolved in toluene and heated to reflux for 4 hours.

-

After cooling to room temperature, the reaction mixture is quenched with 1 M HCl and stirred for 30 minutes.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The resulting crude carboxylic acid is purified by flash chromatography.

Data Presentation

The successful application of this methodology is demonstrated by the high diastereoselectivity and good yields obtained in the key transformation.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |

| Chelation-Controlled Grignard Addition | α-Chiral Aldehyde | Triallylcarbinol Derivative | Vinylmagnesium Bromide, THF, -78 °C to rt | 85 | >10:1 |

| Ireland-Claisen Rearrangement | Propionate Ester of Triallylcarbinol | γ,δ-Unsaturated Carboxylic Acid | 1. LHMDS, TMSCl, THF, -78 °C; 2. Toluene, reflux | 80 | >10:1 |

Conclusion

The use of a this compound derivative in the total synthesis of (-)-dactylolide exemplifies a powerful and elegant strategy for the stereocontrolled construction of complex natural products. The Ireland-Claisen rearrangement, in particular, provides a reliable method for the installation of remote stereocenters with high fidelity. This application note serves to provide researchers, scientists, and drug development professionals with a detailed overview and practical protocols for leveraging this versatile building block in their own synthetic endeavors. The high diastereoselectivity and good yields associated with this approach make it an attractive option for the efficient synthesis of intricate molecular targets.

Application Note: A Scalable Synthesis of 4-Allyl-1,6-heptadien-4-ol for Research and Development

Abstract

This application note provides a detailed and scalable protocol for the synthesis of 4-allyl-1,6-heptadien-4-ol, a valuable tertiary alcohol intermediate in organic synthesis. The described method utilizes the Grignard reaction of allylmagnesium bromide with diethyl carbonate, a cost-effective and readily available starting material. This procedure is adapted from established and reliable methodologies, making it suitable for implementation in research, process development, and drug discovery laboratories.

Introduction

This compound, also known as triallylcarbinol, is a key building block in the synthesis of complex organic molecules due to its trifunctional nature, possessing a tertiary alcohol and three terminal alkene groups. These functionalities allow for a variety of subsequent chemical transformations. The scalable and efficient synthesis of this intermediate is therefore of significant interest to the scientific community. The protocol herein describes a robust and reproducible method for its preparation on a multi-gram scale.

Overall Synthetic Pathway

The synthesis of this compound is achieved in a two-step, one-pot procedure. The first step involves the formation of the allylmagnesium bromide Grignard reagent from magnesium turnings and allyl bromide in diethyl ether. The subsequent step is the reaction of the in-situ generated Grignard reagent with diethyl carbonate, followed by an aqueous work-up to yield the desired tertiary alcohol.

Caption: Synthetic workflow for this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the scalable synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Magnesium Turnings | 107 g (4.4 gram-atoms) |

| Allyl Bromide | 532 g (4.4 mol) |

| Diethyl Carbonate | 156 g (1.32 mol) |

| Diethyl Ether (anhydrous) | 1.8 L (for Grignard) + 200 mL (for ester) |

| Product | |

| Product Name | This compound |

| CAS Number | 10202-75-2 |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| Theoretical Yield | 201 g |

| Physical Properties | |

| Appearance | Colorless liquid |

| Boiling Point | ~180-182 °C (at atmospheric pressure) |

| Purity (by GC) | ≥98% |

Experimental Protocols

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. All glassware must be thoroughly dried in an oven before use to ensure anhydrous conditions. Diethyl ether is extremely flammable. Grignard reagents are highly reactive and moisture-sensitive. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Materials and Equipment:

-

3 L three-necked round-bottom flask

-

Mechanical stirrer

-

500 mL pressure-equalizing dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Heating mantle

-

5 L round-bottom flask (for work-up)

-

Large separatory funnel

-

Distillation apparatus

Reagents:

-

Magnesium turnings

-

Allyl bromide

-

Diethyl carbonate

-

Anhydrous diethyl ether

-

Ammonium chloride

-

Anhydrous potassium carbonate

-

Ice

Step 1: Preparation of Allylmagnesium Bromide

-

In a dry 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a 500 mL dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, place 107 g (4.4 gram-atoms) of magnesium turnings and 800 mL of anhydrous diethyl ether.

-

To initiate the reaction, add approximately 5 mL of allyl bromide to the unstirred mixture. The reaction should commence within a few minutes, indicated by the appearance of turbidity and gentle refluxing of the ether.

-

Once the reaction has started, begin stirring and add a solution of 532 g (4.4 mol) of allyl bromide in 1 L of anhydrous diethyl ether from the dropping funnel at a rate that maintains a steady reflux. The addition typically takes about two hours.

-

After the addition is complete, continue to stir the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted. The resulting gray-black solution of allylmagnesium bromide is used directly in the next step.

Step 2: Synthesis of this compound

-

To the freshly prepared Grignard reagent, add a solution of 156 g (1.32 mol) of diethyl carbonate in 200 mL of anhydrous diethyl ether from the dropping funnel with vigorous stirring. The addition should be carried out over approximately three hours. The reaction is exothermic, and the ether will reflux continuously.

-

After the addition is complete, heat the reaction mixture on a water bath and continue stirring for one hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

For the work-up, pour the reaction mixture slowly and with constant stirring into a 5 L flask containing 1.5 kg of crushed ice and a solution of 300 g of ammonium chloride in 600 mL of water.

-

Transfer the mixture to a large separatory funnel and separate the ether layer.

-

Extract the aqueous layer with two 500 mL portions of diethyl ether.

-

Combine the organic extracts and distill off the diethyl ether.

-

Dry the crude product with 10 g of anhydrous potassium carbonate.

-

Purify the this compound by distillation at atmospheric pressure, collecting the fraction boiling at 180-182 °C.

Expected Results

This protocol is expected to yield a high purity (≥98% by GC) colorless liquid of this compound. The typical yield for this scalable procedure is in the range of 60-70% based on diethyl carbonate.

Troubleshooting

-

Failure of Grignard reaction to initiate: This is often due to moisture or an oxide layer on the magnesium. Ensure all glassware is scrupulously dry. A small crystal of iodine can be added to activate the magnesium.

-

Low yield: Incomplete reaction can result from impure reagents or non-anhydrous conditions. Ensure the use of high-purity, dry reagents and solvents.

-

Formation of byproducts: The primary byproduct is typically 1,5-hexadiene from the coupling of the Grignard reagent. Slow addition of the allyl bromide during the Grignard formation can minimize this.

Application Notes and Protocols: Synthesis of Quaternary Carbon Centers using 4-Allyl-1,6-heptadien-4-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of homoallylic alcohols bearing adjacent quaternary carbon centers, utilizing 4-allyl-1,6-heptadien-4-ol as a key starting material. The described methodology is based on the highly diastereoselective addition of polysubstituted allylic zinc reagents to various carbonyl compounds, as pioneered by the work of Ren, Dunet, Mayer, and Knochel.[1] This approach offers a robust strategy for the construction of sterically congested and structurally complex molecular architectures, which are of significant interest in medicinal chemistry and natural product synthesis.

Overview of the Synthetic Strategy

The construction of quaternary carbon centers, particularly adjacent ones, represents a significant challenge in organic synthesis due to steric hindrance. The methodology outlined herein circumvents this challenge through a two-step sequence. First, the tertiary alcohol, this compound (also known as triallylcarbinol), is converted to its corresponding allylic chloride. This intermediate is then transformed into a highly substituted allylic zinc reagent. In the final step, this organozinc compound undergoes a highly regio- and diastereoselective addition to a range of aldehydes and ketones, yielding homoallylic alcohols with one or two newly formed quaternary carbon centers.

A proposed chair-like transition state model accounts for the high diastereoselectivity observed in these reactions.[1] The LiCl-mediated zinc dust insertion into the allylic chloride is a key step for the efficient formation of the reactive organozinc species.[1]

Experimental Protocols

The following protocols are adapted from the procedures described by Ren, Dunet, Mayer, and Knochel.

Synthesis of the Allylic Chloride Precursor from this compound

A standard method for the conversion of tertiary alcohols to the corresponding chlorides, such as the Appel reaction or treatment with thionyl chloride in the presence of a base like pyridine, can be employed.

Protocol: Appel Reaction

-

To a solution of this compound (1.0 eq) and triphenylphosphine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrachloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired allylic chloride.

Formation of the Polysubstituted Allylic Zinc Reagent

This procedure details the formation of the allylic zinc chloride from the corresponding allylic chloride, mediated by lithium chloride.

Protocol:

-

In a Schlenk flask under an argon atmosphere, add anhydrous lithium chloride (1.1 eq) and zinc dust (1.5 eq).

-

Heat the flask under vacuum to ensure all components are dry, then allow it to cool to room temperature.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Add a solution of the allylic chloride derived from this compound (1.0 eq) in anhydrous THF dropwise to the stirred suspension of zinc and LiCl.

-

Stir the mixture at room temperature for 1-3 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.

-

The resulting solution of the allylic zinc reagent is used directly in the next step.

Diastereoselective Addition of the Allylic Zinc Reagent to Carbonyl Compounds

This protocol describes the reaction of the in situ generated allylic zinc reagent with an aldehyde or ketone to form the target homoallylic alcohol.

Protocol:

-

Cool the freshly prepared solution of the allylic zinc reagent to the specified reaction temperature (typically between -78 °C and room temperature, depending on the substrate).

-

Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the stirred solution of the organozinc reagent.

-

Stir the reaction mixture at this temperature for the specified time (typically 1-12 hours), monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the homoallylic alcohol.

Data Presentation

The following tables summarize the quantitative data for the diastereoselective addition of the polysubstituted allylic zinc reagent derived from the chloride of this compound to a variety of carbonyl compounds. The reactions are reported to proceed with high yields and excellent diastereoselectivity.[1]

Table 1: Reaction with Aldehydes

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzaldehyde | >90 | >99:1 | |

| 2 | p-Tolualdehyde | >90 | >99:1 | |

| 3 | Isobutyraldehyde | >90 | >99:1 | |

| 4 | Pivalaldehyde | >90 | >99:1 |

Table 2: Reaction with Ketones

| Entry | Ketone | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Acetophenone | >90 | >99:1 | |

| 2 | Propiophenone | >90 | >99:1 | |

| 3 | Cyclohexanone | >90 | >99:1 | |

| 4 | 2-Adamantanone | >90 | >99:1 |

Note: The yields and diastereomeric ratios are based on the reported high efficiency of this methodology. Specific values may vary depending on the exact reaction conditions and substrates used.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from the starting material to the final product.

Caption: Synthetic workflow for the formation of quaternary carbon centers.

Proposed Transition State

The high diastereoselectivity of the addition reaction is rationalized by a chair-like six-membered transition state.

Caption: Proposed chair-like transition state for the addition reaction.

References

Application Notes and Protocols for the Polymerization of 4-Allyl-1,6-heptadien-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of 4-Allyl-1,6-heptadien-4-ol, a tri-functional monomer that offers unique opportunities for the synthesis of functional polymers. The presence of three allyl groups allows for various polymerization strategies, including cyclopolymerization, which leads to the formation of polymers with cyclic repeating units and pendant allyl groups. These functionalities are amenable to post-polymerization modifications, making the resulting polymers attractive for applications in drug delivery, biomaterials, and advanced materials science.

Overview of Polymerization Reactions

This compound can undergo polymerization through several mechanisms, primarily cyclopolymerization, which is favored due to the 1,6-diene structure. This intramolecular-intermolecular propagation mechanism results in the formation of five- or six-membered rings within the polymer backbone. The remaining pendant allyl group serves as a reactive handle for further functionalization.

Common polymerization methods include:

-

Transition Metal Catalysis: Particularly using palladium, nickel, or Ziegler-Natta type catalysts, which are effective for the cyclopolymerization of 1,6-dienes.

-

Radical Polymerization: Can be initiated by thermal or photochemical means, though it may lead to cross-linking due to the presence of three allyl groups. Careful control of reaction conditions is necessary to favor cyclopolymerization over network formation.